Fmoc-1,6-diaminohexane hydrochloride

Catalog No.
S756935
CAS No.
166410-37-3
M.F
C21H27ClN2O2
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-1,6-diaminohexane hydrochloride

CAS Number

166410-37-3

Product Name

Fmoc-1,6-diaminohexane hydrochloride

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H

InChI Key

SKDQIWLYPJOUMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl

Synonyms

Fmoc-1,6-diaminohexanehydrochloride;166410-37-3;9H-fluoren-9-ylmethylN-(6-aminohexyl)carbamateHydrochloride;Fmoc-hmdHCl;AC1MDWY1;Fmoc-NH(CH2)6NH2HCl;SCHEMBL13858071;CTK8B3780;MolPort-002-904-410;ANW-43160;N-1-Fmoc-1,6-diaminohexane.HCl;AKOS015910673;MCULE-3433068898;LP012222;LP076905;RT-012845;V3680;I14-39919

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl

Fmoc-1,6-diaminohexane hydrochloride (Fmoc-DAH) is a chemical compound used in peptide synthesis. It is a type of building block that can be incorporated into peptide chains during the process of solid-phase peptide synthesis (SPPS) [].

Fmoc Protecting Group Strategy

Fmoc-DAH employs a specific protecting group strategy. The Fmoc group (Fluorenylmethoxycarbonyl) protects the N-terminus (amino group) of the 1,6-diaminohexane, allowing for the selective attachment of other amino acids during peptide chain assembly [, ]. This base-labile protecting group can be selectively removed under mild basic conditions, revealing the free amino group for further chain elongation [].

Applications in Peptide Synthesis

Fmoc-DAH finds application in the synthesis of various peptides, including:

  • Cyclic peptides: Due to the presence of two amine groups, Fmoc-DAH can be used to create cyclization points within the peptide chain, leading to the formation of cyclic peptides [].
  • Peptidomimetics: By incorporating Fmoc-DAH into the peptide sequence, researchers can design peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved properties such as increased stability or potency [].

Fmoc-1,6-diaminohexane hydrochloride is a synthetic compound characterized by the molecular formula C21H27ClN2O2C_{21}H_{27}ClN_{2}O_{2} and a molecular weight of approximately 374.91 g/mol. This compound is a mono-protected derivative of 1,6-diaminohexane, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) group that serves as a protective moiety for the amine functionalities. The protection allows for selective reactions in peptide synthesis and other organic transformations without interfering with the reactivity of the amine groups.

Fmoc-1,6-diaminohexane hydrochloride is commonly utilized in the field of organic chemistry, particularly in peptide synthesis and as a building block for polyamines and polyamides. Its structure includes two amine groups that can participate in various

Involving Fmoc-1,6-diaminohexane hydrochloride include:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield free amines, which can then participate in further coupling reactions.
  • Coupling Reactions: The free amine groups can react with carboxylic acids or activated esters to form amide bonds, facilitating peptide bond formation.
  • Polymerization: The compound can be used as a monomer in the synthesis of polyamides or polyamines through condensation reactions.

These reactions highlight its utility in synthesizing complex molecules and polymers .

Fmoc-1,6-diaminohexane hydrochloride has been studied for its potential biological activities. It is recognized as an analog of Osw-1, which has shown promise in treating neurodegenerative diseases such as Alzheimer's disease and certain types of cancer. Research indicates that compounds similar to Fmoc-1,6-diaminohexane may exhibit anti-cancer properties by modulating cellular pathways involved in tumor growth and progression .

The synthesis of Fmoc-1,6-diaminohexane hydrochloride typically involves the following steps:

  • Starting Material: Begin with 1,6-diaminohexane.
  • Protection: React 1,6-diaminohexane with Fmoc chloride (or Fmoc anhydride) in the presence of a base (such as triethylamine) to introduce the Fmoc protecting group on one of the amine sites.
  • Hydrochloride Formation: Treat the resulting product with hydrochloric acid to form the hydrochloride salt.

This method ensures that one amine remains protected while allowing for further functionalization or use in peptide synthesis .

The applications of Fmoc-1,6-diaminohexane hydrochloride are diverse and include:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to its ability to form stable peptide bonds.
  • Polymer Chemistry: Serves as a monomer for creating polyamides and polyamines, which have applications in materials science.
  • Biological Research: Investigated for its potential therapeutic effects against diseases like cancer and Alzheimer's disease.

These applications underscore its importance in both academic research and industrial settings .

Interaction studies involving Fmoc-1,6-diaminohexane hydrochloride focus on its binding affinity and biological activity against various targets. Research has demonstrated that this compound interacts with cellular pathways relevant to cancer cell proliferation and neurodegeneration. Specifically, studies have indicated that it may influence signaling pathways involved in apoptosis and cell cycle regulation, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with Fmoc-1,6-diaminohexane hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,6-DiaminohexaneUnprotected diamineLacks protective groups; more reactive.
Fmoc-1,5-diaminopentaneShorter chainUsed similarly but offers different reactivity.
Fmoc-2-aminoethylamineDifferent backboneUsed primarily for shorter peptides.
Fmoc-lysineAmino acid derivativeContains an additional side chain; important for protein synthesis.

Fmoc-1,6-diaminohexane hydrochloride's uniqueness lies in its specific chain length and dual amine functionality combined with the protective Fmoc group, allowing for selective reactivity not present in simpler analogs like 1,6-diaminohexane. This makes it particularly valuable in complex organic syntheses and biological applications .

Fmoc-1,6-diaminohexane hydrochloride represents a sophisticated example of modern protecting group chemistry, where the fluorenylmethoxycarbonyl moiety is strategically employed to mask one amino group while preserving the reactivity of the second amino functionality. The compound exists as a hydrochloride salt with the systematic name 9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate hydrochloride, reflecting its structural composition that bridges classical protective group methodology with contemporary synthetic requirements. The molecular architecture features a rigid fluorenyl system connected through a methoxycarbonyl linkage to a flexible hexamethylene chain, terminating in a protected amino group and a free amino functionality that remains available for further chemical transformations.

The structural characteristics of this compound are defined by its molecular formula C21H27ClN2O2, corresponding to a molecular weight of 374.9 g/mol, with the hydrochloride salt providing enhanced stability and improved handling properties compared to the free base form. The compound exhibits distinctive spectroscopic properties inherited from the fluorenyl chromophore, particularly notable UV absorption at 301 nm, which facilitates reaction monitoring and analytical characterization during synthetic procedures. The hexamethylene spacer provides optimal flexibility while maintaining sufficient rigidity to prevent unwanted intramolecular interactions, making this compound particularly valuable in applications requiring precise spatial control of functional groups.

The stereochemical considerations of Fmoc-1,6-diaminohexane hydrochloride are minimal due to the absence of chiral centers in the diamine backbone, eliminating concerns about racemization that can complicate other amino acid derivatives. The compound's crystalline structure contributes to its stability under standard storage conditions, typically maintained under inert atmosphere at 2-8°C to preserve the integrity of both the Fmoc protecting group and the amino functionalities. The solid-state properties include an off-white appearance and excellent solubility characteristics in common organic solvents used in peptide synthesis, with DMSO solubility documented at 3.33 mg/mL (8.88 mM).

Historical Development in Protective Group Chemistry

The development of Fmoc-1,6-diaminohexane hydrochloride is intrinsically linked to the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts Amherst, who introduced the fluorenylmethoxycarbonyl protecting group in 1970 as a revolutionary base-labile alternative to existing acid-cleavable systems. Carpino's initial motivation stemmed from the recognition that "there is currently no complementary set of groups cleavable by basic reagents of graded activity," addressing a critical gap in the synthetic chemist's arsenal that had limited the development of orthogonal protection strategies. The fluorenylmethoxycarbonyl group represented a paradigm shift in protective group design, offering unprecedented stability under acidic conditions while exhibiting remarkable lability toward mild bases such as piperidine and morpholine.

The adaptation of Fmoc chemistry for solid-phase peptide synthesis emerged through the collaborative efforts of Johannes Meienhofer and Robert Sheppard in the late 1970s and early 1980s, who recognized the transformative potential of base-labile protection in automated synthesis protocols. These developments established the conceptual framework for orthogonal protection strategies that would later enable the synthesis of complex molecules like Fmoc-1,6-diaminohexane hydrochloride. The historical significance of this work extends beyond technical innovation, as it fundamentally altered the strategic approach to peptide synthesis by introducing true orthogonality between amino and side-chain protecting groups.

The specific development of diamine derivatives incorporating Fmoc protection reflects the evolution of synthetic methodology toward increasingly sophisticated building blocks capable of addressing complex structural challenges. The hexamethylene spacer in Fmoc-1,6-diaminohexane hydrochloride represents an optimal balance between flexibility and structural integrity, derived from extensive structure-activity relationship studies that identified this chain length as particularly effective for bioconjugation and cross-linking applications. The hydrochloride salt formation represents a critical advancement in practical synthetic chemistry, providing enhanced stability and improved handling characteristics compared to free base forms that can be prone to oxidation and degradation under ambient conditions.

Role in Modern Organic Synthesis

Contemporary organic synthesis relies heavily on sophisticated building blocks that combine multiple functional elements within a single molecular framework, and Fmoc-1,6-diaminohexane hydrochloride exemplifies this principle through its integration of protective group chemistry, spacer functionality, and reactive amino groups. The compound serves as a critical intermediate in solid-phase peptide synthesis protocols, where its unique combination of base-labile protection and nucleophilic reactivity enables the construction of branched peptide architectures and complex bioconjugates. Modern synthetic applications exploit the differential reactivity of the protected and unprotected amino groups to achieve regioselective functionalization, allowing chemists to introduce diverse substituents in a controlled and predictable manner.

The role of this compound in pharmaceutical development has become increasingly prominent as drug discovery efforts focus on peptide-based therapeutics and targeted delivery systems. Fmoc-1,6-diaminohexane hydrochloride enables the synthesis of peptide-drug conjugates where the hexamethylene spacer provides optimal pharmacokinetic properties while the Fmoc group allows for precise control over conjugation chemistry. Research applications in bioconjugation capitalize on the compound's ability to serve as a bifunctional linker, facilitating the attachment of peptides to various biomolecules including proteins, nucleic acids, and synthetic polymers through well-established coupling protocols.

Application AreaSpecific UseKey AdvantagesReference
Peptide SynthesisSolid-phase peptide synthesis protecting groupMild deprotection conditions, high purity products
Drug DevelopmentPeptide-based therapeutic designEnhanced stability and bioavailability
BioconjugationBiomolecule linking and modificationSelective functionalization capabilities
Material ScienceFunctionalized polymer synthesisControlled cross-linking properties
DiagnosticsAssay development and peptide recognitionHigh sensitivity and specificity

The integration of Fmoc-1,6-diaminohexane hydrochloride into automated synthesis platforms represents a significant advancement in high-throughput peptide production, where its compatibility with standard coupling reagents and mild deprotection conditions enables the rapid assembly of diverse peptide libraries. Flow chemistry applications have demonstrated particular promise, with continuous-flow synthesis protocols achieving mono-protection yields of 45-77% while maintaining excellent selectivity profiles. These developments position the compound as an essential component in the modern synthetic toolkit, bridging traditional protective group chemistry with contemporary demands for efficiency, selectivity, and environmental sustainability.

Conventional Batch Synthesis Routes

Carbamate Formation Mechanisms

The synthesis of fluorenylmethoxycarbonyl-1,6-diaminohexane hydrochloride involves the selective protection of one amino group in 1,6-diaminohexane through carbamate formation [1]. The fluorenylmethoxycarbonyl protecting group is introduced via reaction with fluorenylmethyloxycarbonyl chloride or fluorenylmethylsuccinimidyl carbonate, resulting in the formation of a stable carbamate linkage [10]. This reaction proceeds through a nucleophilic acyl substitution mechanism where the primary amine attacks the carbonyl carbon of the protecting group reagent [11].

The carbamate formation follows a well-established mechanism involving the initial nucleophilic attack of the amino group on the activated carbonyl carbon [13]. The reaction is facilitated by the electron-withdrawing nature of the fluorenyl system, which enhances the electrophilicity of the carbonyl carbon [10]. Upon nucleophilic attack, a tetrahedral intermediate is formed, which subsequently collapses to eliminate the leaving group and form the stable carbamate bond [16].

The selectivity for mono-protection over bis-protection is achieved through careful control of stoichiometry and reaction conditions [6]. The formation of the first carbamate bond reduces the nucleophilicity of the remaining amino group through electronic effects, favoring the formation of the desired mono-protected product [15]. Temperature control is critical, as elevated temperatures can lead to increased formation of bis-protected impurities [42].

Solvent Systems and Reaction Kinetics

The choice of solvent system significantly influences both the reaction kinetics and product selectivity in fluorenylmethoxycarbonyl-1,6-diaminohexane hydrochloride synthesis [18]. Dimethylformamide represents the most commonly employed solvent due to its ability to dissolve both the diamine substrate and fluorenylmethoxycarbonyl reagents effectively [22]. However, dimethylformamide exhibits inherent instability, spontaneously decomposing to release dimethylamine impurities that can interfere with the protecting group chemistry [22].

N-methylpyrrolidone serves as an alternative solvent system offering superior stability compared to dimethylformamide [22]. The higher polarity of N-methylpyrrolidone enhances solvation of ionic intermediates formed during the carbamate formation process [20]. Reaction kinetics studies demonstrate that N-methylpyrrolidone systems exhibit improved coupling efficiency, particularly for hydrophobic peptide sequences [20].

Solvent SystemPolarity IndexReaction Rate Constant (min⁻¹)Product Yield (%)
Dimethylformamide43.380.14578-82
N-methylpyrrolidone42.20.16282-87
Dichloromethane/Dimethylformamide (1:1)35.10.12875-79

The kinetics of carbamate formation exhibit first-order dependence on both the diamine concentration and the fluorenylmethoxycarbonyl reagent concentration [13]. The apparent rate constant for carbamate formation increases with increasing basicity of the amino acid substrate [13]. Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 45-60 kilojoules per mole for fluorenylmethoxycarbonyl protection reactions [17].

Binary solvent mixtures containing dimethyl sulfoxide with ethyl acetate or 1,3-dioxolane have been investigated as environmentally benign alternatives [18]. These systems demonstrate comparable reaction kinetics to traditional solvents while offering improved environmental profiles [18]. The productivity index for fluorenylmethoxycarbonyl protection in dimethyl sulfoxide/ethyl acetate (1:9) systems reaches 2.8-3.2 grams per hour [18].

Continuous Flow-Mediated Synthesis

Tubular Reactor Configurations

Continuous flow synthesis of fluorenylmethoxycarbonyl-1,6-diaminohexane hydrochloride employs tubular reactor configurations that enable precise control of reaction parameters and enhanced mixing efficiency [26]. The fundamental design consists of polytetrafluoroethylene tubing with internal diameters ranging from 0.5 to 2.0 millimeters, providing optimal balance between pressure drop and heat transfer characteristics [26].

Temperature control in tubular reactors is achieved through immersion in thermostatted water baths or integration with heat exchangers [26]. The low thermal mass of the reactor system enables rapid heating and cooling cycles, minimizing thermal decomposition of temperature-sensitive reagents [26]. Residence times in tubular configurations typically range from 1-60 minutes, allowing for precise kinetic control [42].

Multi-layer tubular reactor designs have been developed to maximize productivity while maintaining reaction selectivity [42]. Three-layer configurations demonstrate 20% higher productivity compared to single-layer systems due to improved photon capture efficiency and reduced edge effects [51]. The reactor volume scaling follows predictable relationships, with productivity generally increasing linearly with reactor volume up to critical mass transfer limitations [28].

Reactor ConfigurationInternal Volume (mL)Flow Rate (mL/min)Residence Time (min)Productivity (g/h)
Single-layer PTFE452.0231.90
Three-layer PTFE1453.0482.85
Packed bed reactor1801.51203.15

Packed bed reactor configurations utilize solid support materials to enhance mixing and provide increased surface area for heterogeneous catalysis applications [28]. Variable bed flow reactors incorporate real-time monitoring of resin swelling characteristics, enabling dynamic adjustment of flow parameters to maintain optimal reaction conditions [28].

Productivity Index Comparisons (tert-Butoxycarbonyl vs. Fluorenylmethoxycarbonyl vs. 4,5-dimethoxy-2-nitrobenzyloxycarbonyl)

Comparative analysis of protecting group strategies reveals significant differences in productivity indices and reaction efficiency for diamine mono-protection reactions [42]. tert-Butoxycarbonyl protection demonstrates the highest productivity index due to the mild reaction conditions and rapid kinetics associated with tert-butoxycarbonyl anhydride chemistry [30]. Fluorenylmethoxycarbonyl systems exhibit intermediate productivity, balanced by superior orthogonality and deprotection characteristics [31].

4,5-dimethoxy-2-nitrobenzyloxycarbonyl protecting groups show the lowest productivity indices due to the elevated temperatures required for enamine formation and longer reaction times [42]. However, 4,5-dimethoxy-2-nitrobenzyloxycarbonyl systems demonstrate exceptional stability under neutral conditions, with solution half-lives ranging from 8.4 to 25.4 hours at 80°C [42].

Protecting GroupProductivity Index (g/h)Reaction Temperature (°C)Residence Time (min)Selectivity (mono:bis)
tert-Butoxycarbonyl3.2-3.6013.2:1
Fluorenylmethoxycarbonyl1.2-2.8012.8:1
4,5-dimethoxy-2-nitrobenzyloxycarbonyl0.8-1.613014.1:1

Flow-mediated synthesis enables direct comparison of protecting group efficiencies under identical reaction conditions [42]. tert-Butoxycarbonyl protection yields range from 51-77% for mono-protected products, while fluorenylmethoxycarbonyl systems achieve 51-77% yields under optimized conditions [42]. 4,5-dimethoxy-2-nitrobenzyloxycarbonyl protection demonstrates superior selectivity with yields of 80-91% for shorter chain diamines [42].

The economic evaluation of protecting group strategies considers both material costs and processing efficiency [30]. tert-Butoxycarbonyl reagents represent the most cost-effective option, while fluorenylmethoxycarbonyl reagents command premium pricing due to synthetic complexity [30]. 4,5-dimethoxy-2-nitrobenzyloxycarbonyl systems require specialized photochemical deprotection equipment, increasing capital investment requirements [46].

Post-Synthetic Modifications and Purification Strategies

Post-synthetic purification of fluorenylmethoxycarbonyl-1,6-diaminohexane hydrochloride employs multiple complementary separation techniques to achieve high purity products [37]. Reversed-phase liquid chromatography represents the primary purification method, utilizing the hydrophobic interactions between the fluorenyl moiety and non-polar stationary phases [37]. The separation mechanism exploits differences in hydrophobicity between the target compound and synthetic impurities [37].

Crystallization-based purification strategies utilize solvent systems such as toluene or isopropyl alcohol to achieve selective precipitation of the desired product [38]. The purification protocol involves dissolution at elevated temperatures (50°C) followed by controlled cooling to 30°C with continuous stirring [38]. These conditions promote formation of pure crystalline material while maintaining impurities in solution [38].

Solid-phase extraction methods provide rapid purification with reduced solvent consumption compared to traditional column chromatography [41]. The mathematical model for predicting elution conditions utilizes retention time data from analytical high-performance liquid chromatography to calculate the optimal organic modifier concentration [41]. This approach enables purification of diverse peptide structures with consistent high purity results [41].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Solvent Consumption (L/g)
Reversed-phase HPLC98.5-99.285-924-612-18
Crystallization96.8-98.192-978-126-8
Solid-phase extraction95.2-97.888-941-22-4

Ion exchange chromatography provides complementary selectivity based on charge differences, particularly effective for separating amino acid derivatives with different ionization states [39]. Strong cation exchange systems demonstrate superior resolution for peptides differing by single charge units [39]. The elution mechanism utilizes increasing ionic strength gradients to achieve sequential elution of components based on their charge-to-mass ratios [39].

Advanced purification strategies incorporate post-synthetic modifications to enhance selectivity and facilitate purification [40]. Palladium-catalyzed cross-coupling reactions enable selective functionalization of aromatic sidechains, providing additional purification handles [40]. These modifications can be performed on natural amino acid residues without requiring incorporation of non-natural building blocks [40].

The optimization of purification protocols considers both purity requirements and economic factors [41]. Semi-preparative methods utilizing solid-phase extraction demonstrate cost advantages through reduced solvent consumption and processing time [41]. The methodology accommodates peptides with diverse physicochemical properties, demonstrating broad applicability across different structural classes [41].

Fmoc-1,6-diaminohexane hydrochloride exhibits a distinctive structural architecture characterized by the presence of both the bulky fluorenylmethoxycarbonyl protecting group and the flexible hexamethylene chain [1] [2] [3]. The compound crystallizes as a hydrochloride salt, with the molecular formula C₂₁H₂₇ClN₂O₂ and a molecular weight of 374.9 g/mol [1] [4]. While specific crystallographic data for the complete structure are limited in the literature, the compound demonstrates structural stability through multiple intermolecular interactions.

The hydrogen bonding network in Fmoc-1,6-diaminohexane hydrochloride is primarily established through the interaction between the protonated amino group and the chloride counterion [1] [5]. The presence of the Fmoc protecting group on one terminus creates an asymmetric molecular environment, with one protected amino group (carbamate) and one free amino group that can participate in hydrogen bonding as the hydrochloride salt [6] [7]. This asymmetry is crucial for the compound's utility in peptide synthesis applications.

The fluorenyl moiety contributes to the overall crystalline stability through π-π stacking interactions between adjacent molecules [1]. These aromatic interactions, combined with the hydrogen bonding network involving the amino groups and chloride ions, result in a stable crystalline lattice. The hexamethylene spacer provides conformational flexibility while maintaining the spatial separation necessary for effective intermolecular interactions [9] [10].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of Fmoc-1,6-diaminohexane hydrochloride consistently confirms the expected molecular structure [6] [7]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the fluorenyl protons in the aromatic region (7.3-7.8 ppm), the methylene protons adjacent to the carbamate oxygen (approximately 4.4-4.6 ppm), and the aliphatic chain protons of the hexamethylene backbone (1.3-2.7 ppm) [11] [12]. The protected amino group appears as a broad signal due to amide proton exchange, while the free amino group protons are typically observed as a broad multiplet around 2.7 ppm [12] [13].

¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, showing the characteristic carbonyl carbon of the carbamate group around 156 ppm, the aromatic carbons of the fluorenyl system (120-145 ppm), and the aliphatic carbons of the hexamethylene chain (26-42 ppm) [11] [14]. The spectroscopic data consistently demonstrate high purity and structural integrity of the synthesized compound [6] [7].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups [7] [15]. The carbamate carbonyl stretching vibration appears around 1650-1700 cm⁻¹, while the aromatic C-H stretching vibrations of the fluorenyl group are observed in the 3000-3100 cm⁻¹ region [7]. The aliphatic C-H stretching vibrations of the hexamethylene chain appear around 2850-2950 cm⁻¹. The N-H stretching vibrations from both the carbamate and free amino groups contribute to broad absorption bands in the 3200-3500 cm⁻¹ region [16] [15].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation for Fmoc-1,6-diaminohexane hydrochloride [6] [7]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 339 for the free base (M+H⁺) and related fragmentation patterns consistent with the loss of the Fmoc group under ionization conditions [14] [17]. High-resolution mass spectrometry confirms the exact molecular composition, with measured masses matching the theoretical values within acceptable tolerances [18] [19].

Solubility Behavior in Polar and Non-Polar Solvent Systems

Fmoc-1,6-diaminohexane hydrochloride exhibits distinctive solubility characteristics influenced by both its hydrophilic and lipophilic structural components [20] [21]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 3.33 mg/mL (8.88 mM) to 150 mg/mL (443.21 mM) depending on the specific conditions and purity [20] [22] [23]. This high solubility in dimethyl sulfoxide makes it particularly suitable for use in peptide synthesis protocols where dimethyl sulfoxide is commonly employed as a co-solvent [19] [21].

In polar protic solvents, the compound shows variable solubility behavior. While specific water solubility data are not extensively documented, the hydrochloride salt form generally enhances water solubility compared to the free base [24] [25]. The compound is reported to be soluble in methanol and ethanol, which is consistent with the polar nature of these solvents and their ability to solvate both the ionic and hydrogen-bonding components of the molecule [21] [26].

For non-polar and moderately polar organic solvents, Fmoc-1,6-diaminohexane hydrochloride demonstrates good solubility in chloroform and dichloromethane, as evidenced by its use in synthetic procedures employing these solvents [19] [10]. The fluorenyl group contributes significantly to the compound's solubility in aromatic and chlorinated solvents through favorable π-π and dipole interactions [27] [26]. The compound's solubility profile makes it versatile for various synthetic applications, including solid-phase peptide synthesis and solution-phase coupling reactions [28] [19].

SolventSolubilityApplication
Dimethyl sulfoxide3.33-150 mg/mLPeptide synthesis, stock solutions [20] [22]
WaterLimited data availableHydrochloride salt improves solubility [24]
MethanolSolublePurification, crystallization [21]
EthanolSolubleGeneral organic synthesis [21]
ChloroformSolubleSynthesis procedures [19] [10]
DichloromethaneSolubleCoupling reactions [10] [26]

Thermal Stability and Degradation Pathways

Fmoc-1,6-diaminohexane hydrochloride demonstrates good thermal stability under recommended storage conditions, with a suggested storage temperature of 2-8°C for optimal long-term stability [1] [29] [23]. Computational predictions indicate a boiling point of 529.3±33.0°C, suggesting substantial thermal stability at elevated temperatures [23] [30]. However, practical considerations for synthetic applications typically involve much lower temperatures to prevent degradation of the thermally sensitive Fmoc protecting group [31] [32].

The primary degradation pathway for Fmoc-1,6-diaminohexane hydrochloride involves the base-catalyzed removal of the fluorenylmethoxycarbonyl protecting group [31]. This reaction typically occurs under basic conditions, such as treatment with piperidine in dimethylformamide, which is the standard deprotection protocol used in solid-phase peptide synthesis [10]. The base-labile nature of the Fmoc group represents an intentional design feature rather than an undesirable degradation pathway, as it allows for controlled removal during synthetic procedures [31] [32].

Thermal degradation studies indicate that the compound maintains stability under normal laboratory conditions but may undergo decomposition at elevated temperatures, particularly in the presence of moisture or acidic conditions [31] [33]. The hexamethylene chain shows good thermal stability, with degradation typically occurring at temperatures well above those encountered in routine synthetic applications [31]. Protection from light, moisture, and air is recommended to maintain compound integrity during storage [33] [23].

The degradation products formed under basic deprotection conditions include the free diamine (1,6-diaminohexane) and the fluorenyl alcohol byproduct [31]. These products are typically easily separated from the desired synthetic intermediates through standard purification techniques [31] [32]. Under harsh thermal conditions, more complex degradation pathways may involve fragmentation of the hexamethylene chain and oxidation of the amino groups, but such conditions are generally avoided in synthetic applications [31] [33].

Stability ParameterValue/DescriptionConditions
Storage temperature2-8°CRecommended for long-term stability [1] [29]
Predicted boiling point529.3±33.0°CComputational prediction [23]
Base sensitivityFmoc group removalPiperidine/dimethylformamide [10]
Thermal degradationStable under normal conditionsAvoid high temperature/moisture [31] [33]
PhotostabilityProtect from lightStandard organic compound precaution [33]

Dates

Last modified: 08-15-2023

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